molecular formula C7H13Cl2N3O2 B3029545 1-Methyl-L-histidine dihydrochloride CAS No. 69614-06-8

1-Methyl-L-histidine dihydrochloride

Cat. No.: B3029545
CAS No.: 69614-06-8
M. Wt: 242.10
InChI Key: WODJFJZGWWJHNW-ILKKLZGPSA-N
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Description

1-Methyl-L-histidine dihydrochloride is a derivative of the amino acid histidine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Mechanism of Action

Target of Action

The primary target of 1-Methyl-L-histidine dihydrochloride is Actin, alpha skeletal muscle . Actins are highly conserved proteins that are involved in various types of cell motility and are ubiquitously expressed in all eukaryotic cells .

Mode of Action

It is known to interact with its target, actin, alpha skeletal muscle . The specific nature of this interaction and the resulting changes are yet to be elucidated.

Biochemical Pathways

This compound is involved in the Histidine Metabolism pathway . This pathway is crucial for the breakdown and utilization of histidine, an essential amino acid. The downstream effects of this pathway are diverse and can influence various physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the activity of many biochemical compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-L-histidine dihydrochloride can be synthesized through the methylation of L-histidine. The process involves the reaction of L-histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-L-histidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazole ring in this compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-L-histidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a marker for muscle protein breakdown.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

    L-Histidine: The parent compound from which 1-Methyl-L-histidine dihydrochloride is derived.

    L-Histidine Methyl Ester Dihydrochloride: Another derivative of histidine with similar properties.

    L-Histidinium Hydrochloride Monohydrate: A related compound used in similar applications.

Uniqueness: this compound is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification allows it to be used in specialized research applications where other histidine derivatives may not be suitable.

Properties

IUPAC Name

(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJFJZGWWJHNW-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655129
Record name 1-Methyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69614-06-8
Record name 1-Methyl-L-histidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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